molecular formula C27H25NO7S B11160646 5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate

5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11160646
M. Wt: 507.6 g/mol
InChI Key: ZIFTUWORMFTAEC-SANMLTNESA-N
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Description

    5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-YL (2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate: is a complex organic compound with a unique structure.

  • It combines a chromone (4H-chromen-7-yl) moiety with an amino acid derivative (3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate).
  • The compound’s structure suggests potential biological activity due to its diverse functional groups.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a chromone scaffold and then introduce the amino acid side chain.

      Reaction Conditions: Specific reaction conditions may vary, but typical steps include esterification, amidation, and sulfonation.

      Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like acyl chlorides, amines, and sulfonating agents are used in its synthesis.

      Major Products: The primary product is the target compound itself, but intermediates and byproducts may also form.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigations focus on its interactions with biological macromolecules (enzymes, receptors, etc.).

      Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or antioxidant effects.

      Industry: Applications could include drug development or materials science.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • It could modulate enzyme activity, receptor binding, or signal transduction pathways.
  • Comparison with Similar Compounds

      Unique Features: Its combination of chromone and amino acid elements sets it apart.

      Similar Compounds: Two related compounds are worth mentioning

    Properties

    Molecular Formula

    C27H25NO7S

    Molecular Weight

    507.6 g/mol

    IUPAC Name

    (5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

    InChI

    InChI=1S/C27H25NO7S/c1-16(2)26(28-36(32,33)20-11-9-17(3)10-12-20)27(31)34-19-13-21(29)25-22(30)15-23(35-24(25)14-19)18-7-5-4-6-8-18/h4-16,26,28-29H,1-3H3/t26-/m0/s1

    InChI Key

    ZIFTUWORMFTAEC-SANMLTNESA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

    Origin of Product

    United States

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